5-HT2 antagonist 1 5-HT2 antagonist 1 5-HT2 antagonist 1 is a potent antagonist of 5-HT2 receptor, with weak α1 adrenoceptor blocking activity.
Brand Name: Vulcanchem
CAS No.: 191592-09-3
VCID: VC0006907
InChI: InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3
SMILES: CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O
Molecular Formula: C₂₂H₂₉FN₄O₂
Molecular Weight: 400.5 g/mol

5-HT2 antagonist 1

CAS No.: 191592-09-3

Cat. No.: VC0006907

Molecular Formula: C₂₂H₂₉FN₄O₂

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

5-HT2 antagonist 1 - 191592-09-3

Specification

CAS No. 191592-09-3
Molecular Formula C₂₂H₂₉FN₄O₂
Molecular Weight 400.5 g/mol
IUPAC Name 5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one
Standard InChI InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3
Standard InChI Key KBZUFSZQLVRGPR-UHFFFAOYSA-N
SMILES CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O
Canonical SMILES CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O

Introduction

Pharmacological Profiles of Selective 5-HT2A Antagonists

Affinity and Selectivity Benchmarks

The selectivity of 5-HT2A antagonists is quantified through competitive binding assays against a panel of GPCRs. Table 1 compares the binding affinities (K<sub>i</sub>, nM) of key antagonists:

Compound5-HT2A5-HT2B5-HT2Cα1-AdrenergicD2 DopamineH1 Histamine
Ketanserin1.132348842–44>1,00043–44
M100,9070.47261100>1,000>1,000>1,000
Pimavanserin0.244372.8>1,0001.1>1,000
Sarpogrelate15.58019>1,00053.6>1,000

Data derived from radioligand displacement studies .

Structural Determinants of 5-HT2A Antagonist Selectivity

Indole-Based Antagonists

A seminal study synthesized 6-substituted indole derivatives to optimize 5-HT2A selectivity . Key structural insights include:

  • 6-Chloro substitution: Enhanced 5-HT2A affinity (K<sub>i</sub> = 1.2 nM) while reducing D2 dopamine receptor binding by >100-fold .

  • 1-Phenyl modifications: 4-Fluorophenyl groups improved selectivity over α1-adrenergic receptors (K<sub>i</sub> ratio: 5-HT2A/α1 = 120:1) .

  • Imidazolidinone vs. urea linkers: Urea derivatives exhibited prolonged in vivo duration (>24 hours) in rodent models of serotonin syndrome .

Molecular dynamics simulations reveal that hydrophobic interactions between the indole core and Phe339<sup>6.51</sup> in the 5-HT2A orthosteric pocket drive binding specificity .

Mechanisms of Action in Cardiovascular Therapeutics

Antithrombotic Effects

Sarpogrelate, a selective 5-HT2A antagonist, inhibits serotonin-induced platelet aggregation (IC<sub>50</sub> = 0.8 μM) and reduces thromboxane B2 synthesis by 70% in human platelets . Clinical trials demonstrate its efficacy in peripheral arterial disease, improving ankle-brachial indices by 0.15 ± 0.03 after 12 weeks .

Vasorelaxation

5-HT2A antagonism attenuates serotonin-mediated vasoconstriction in coronary arteries. Ex vivo studies show that M100,907 (10 nM) reverses 5-HT-induced contractions by 85% in rat aortic rings, outperforming ketanserin (65% reversal at 100 nM) .

Central Nervous System Applications

Antipsychotic Effects

M100,907 reduces hyperlocomotion in NMDA receptor antagonist models (MK-801-induced) by 90% at 0.3 mg/kg, without catalepsy . This contrasts with risperidone, which combines 5-HT2A/D2 antagonism but induces extrapyramidal symptoms at D2 occupancies >70% .

Modulation of Psychedelic Effects

PET imaging shows that 5-HT2A antagonists like ketanserin (40 mg) block psilocybin-induced cerebral metabolic hyperactivity in the anterior cingulate cortex (ΔCMRglu = -22%, p < 0.01) . This validates 5-HT2A’s role in mediating hallucinogenic drug effects.

Clinical Trials and Adverse Effects

Sarpogrelate in Diabetic Neuropathy

A 24-week study (NCT01870388) demonstrated that sarpogrelate (300 mg/day) improved nerve conduction velocity by 1.8 m/s (p = 0.02) in type 2 diabetes patients, likely via 5-HT2A-mediated inhibition of endothelial dysfunction .

Future Directions and Unmet Needs

Biased Antagonism

Recent work identifies functionally selective 5-HT2A antagonists that block β-arrestin recruitment while sparing Gq signaling . Such agents may retain therapeutic effects with reduced adverse outcomes.

Allosteric Modulators

Negative allosteric modulators (NAMs) targeting extracellular loops (e.g., EL2) offer potential for subtype-specific 5-HT2A inhibition. Compound 5a (K<sub>i</sub> = 9 nM) demonstrates 100-fold selectivity over 5-HT2C in preliminary screens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator